2-Chloro-4-fluorotoluene-alpha-13C

Catalog No.
S1922727
CAS No.
287399-45-5
M.F
C7H6ClF
M. Wt
145.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-fluorotoluene-alpha-13C

CAS Number

287399-45-5

Product Name

2-Chloro-4-fluorotoluene-alpha-13C

IUPAC Name

2-chloro-4-fluoro-1-(113C)methylbenzene

Molecular Formula

C7H6ClF

Molecular Weight

145.56 g/mol

InChI

InChI=1S/C7H6ClF/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3/i1+1

InChI Key

CSARJIQZOSVYHA-OUBTZVSYSA-N

SMILES

CC1=C(C=C(C=C1)F)Cl

Canonical SMILES

CC1=C(C=C(C=C1)F)Cl

Isomeric SMILES

[13CH3]C1=C(C=C(C=C1)F)Cl

2-Chloro-4-fluorotoluene-alpha-13C is a chlorofluorotoluene compound characterized by the presence of chlorine and fluorine substituents on a toluene ring. Its molecular formula is C₇H₆ClF, and it has a molecular weight of approximately 144.57 g/mol. The compound features a stable isotope of carbon, specifically carbon-13, which is useful in various analytical techniques, including nuclear magnetic resonance spectroscopy.

Typical of aromatic compounds. Key reactions include:

  • Electrophilic Aromatic Substitution: The chlorine and fluorine substituents can direct further substitutions on the aromatic ring. Chlorine typically acts as a deactivating group, while fluorine can enhance electrophilicity.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
  • Reduction Reactions: The compound can undergo reduction to yield corresponding toluene derivatives.

The synthesis of 2-chloro-4-fluorotoluene-alpha-13C typically involves the following steps:

  • Preparation of 2-Chloro-4-aminotoluene: This precursor is synthesized through nitration followed by reduction.
  • Fluorination: Anhydrous hydrogen fluoride is used to introduce the fluorine atom. The process involves cooling the hydrogen fluoride and adding the amine precursor while maintaining low temperatures (0-5 °C) to prevent side reactions.
  • Pyrolysis: The reaction mixture undergoes pyrolysis at controlled temperatures (30 °C to 50 °C) for several hours to facilitate the formation of the final product.
  • Purification: The crude product is neutralized and distilled to obtain pure 2-chloro-4-fluorotoluene with high purity levels .

2-Chloro-4-fluorotoluene-alpha-13C has various applications in:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of drugs and agrochemicals.
  • Chemical Research: Used as a labeled compound in studies involving metabolic pathways or environmental fate studies due to its stable isotope carbon-13.
  • Material Science: Explored for its potential use in developing new materials with specific electronic or optical properties.

Interaction studies involving 2-chloro-4-fluorotoluene focus on its reactivity with biological macromolecules and other chemicals. The presence of chlorine and fluorine affects its interaction profiles, potentially influencing its bioavailability and toxicity. Research into similar compounds suggests that halogenated aromatics may interact with cytochrome P450 enzymes, altering metabolic pathways.

Several compounds share structural similarities with 2-chloro-4-fluorotoluene, each exhibiting unique properties:

Compound NameCAS NumberSimilarity IndexKey Features
2-Chloro-4-(chloromethyl)-1-fluorobenzene2994-69-60.86Contains additional chloromethyl group
4-Chloro-1-fluoro-2-methylbenzene452-66-40.83Methyl substitution at different position
2-Chloro-3-fluorotoluene5527-94-60.83Different positioning of fluoro group
3-Chloro-4-fluorotoluene84194-36-50.81Fluorine at a different position

These compounds differ mainly in their substitution patterns on the aromatic ring, which significantly influences their chemical reactivity and biological activity.

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2-Chloro-4-fluoro-1-(~13~C)methylbenzene

Dates

Modify: 2023-08-16

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